molecular formula C19H15FN2O2 B11771618 4-Fluoro-N-(4-(2-oxopyridin-1(2H)-yl)benzyl)benzamide

4-Fluoro-N-(4-(2-oxopyridin-1(2H)-yl)benzyl)benzamide

Cat. No.: B11771618
M. Wt: 322.3 g/mol
InChI Key: JEGVAWPWFGAYOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-(4-(2-oxopyridin-1(2H)-yl)benzyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorine atom, a pyridinone moiety, and a benzamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(4-(2-oxopyridin-1(2H)-yl)benzyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzyl Intermediate: The initial step involves the synthesis of the benzyl intermediate through a nucleophilic substitution reaction. This can be achieved by reacting 4-fluorobenzyl chloride with a suitable nucleophile.

    Pyridinone Introduction: The next step involves the introduction of the pyridinone moiety. This can be done through a condensation reaction between the benzyl intermediate and 2-pyridone under acidic or basic conditions.

    Amidation: The final step is the formation of the benzamide group. This can be achieved by reacting the intermediate with an appropriate amine, such as benzylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(4-(2-oxopyridin-1(2H)-yl)benzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyridinones.

Scientific Research Applications

4-Fluoro-N-(4-(2-oxopyridin-1(2H)-yl)benzyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(4-(2-oxopyridin-1(2H)-yl)benzyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N-(4-(2-oxopyridin-1(2H)-yl)benzyl)aniline
  • 4-Fluoro-N-(4-(2-oxopyridin-1(2H)-yl)benzyl)phenylacetamide

Uniqueness

4-Fluoro-N-(4-(2-oxopyridin-1(2H)-yl)benzyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Properties

Molecular Formula

C19H15FN2O2

Molecular Weight

322.3 g/mol

IUPAC Name

4-fluoro-N-[[4-(2-oxopyridin-1-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C19H15FN2O2/c20-16-8-6-15(7-9-16)19(24)21-13-14-4-10-17(11-5-14)22-12-2-1-3-18(22)23/h1-12H,13H2,(H,21,24)

InChI Key

JEGVAWPWFGAYOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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